molecular formula C8H7ClF2O2S B15239070 [2-(Difluoromethyl)phenyl]methanesulfonyl chloride

[2-(Difluoromethyl)phenyl]methanesulfonyl chloride

Cat. No.: B15239070
M. Wt: 240.66 g/mol
InChI Key: XPCZFXOMLWFXMF-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)phenyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C₈H₇ClF₂O₂S. It is known for its applications in various chemical reactions and research fields due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Difluoromethyl)phenyl]methanesulfonyl chloride typically involves the reaction of [2-(Difluoromethyl)phenyl]methanol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to facilitate the conversion of the alcohol group to the sulfonyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: [2-(Difluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form [2-(Difluoromethyl)phenyl]methanesulfonamide using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: It can be oxidized to form sulfonic acids or sulfonates under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine (Et₃N) or pyridine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Major Products Formed:

    Substitution Reactions: Formation of sulfonamides, sulfonates, or sulfonic acids.

    Reduction Reactions: Formation of [2-(Difluoromethyl)phenyl]methanesulfonamide.

    Oxidation Reactions: Formation of sulfonic acids or sulfonates.

Scientific Research Applications

Chemistry: [2-(Difluoromethyl)phenyl]methanesulfonyl chloride is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates. It is also employed in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.

Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for various chemical processes.

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)phenyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    [2-(Trifluoromethyl)phenyl]methanesulfonyl chloride: Similar structure but with an additional fluorine atom, leading to different reactivity and applications.

    [2-(Chloromethyl)phenyl]methanesulfonyl chloride: Contains a chlorine atom instead of a difluoromethyl group, resulting in different chemical properties and reactivity.

    [2-(Methyl)phenyl]methanesulfonyl chloride: Lacks the fluorine atoms, leading to different reactivity and applications.

Uniqueness: The presence of the difluoromethyl group in [2-(Difluoromethyl)phenyl]methanesulfonyl chloride imparts unique chemical properties, such as increased electrophilicity and stability, making it a valuable reagent in various chemical and research applications.

Properties

Molecular Formula

C8H7ClF2O2S

Molecular Weight

240.66 g/mol

IUPAC Name

[2-(difluoromethyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-6-3-1-2-4-7(6)8(10)11/h1-4,8H,5H2

InChI Key

XPCZFXOMLWFXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)Cl)C(F)F

Origin of Product

United States

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